molecular formula C18H32O16 B089112 Erlose CAS No. 13101-54-7

Erlose

Cat. No. B089112
CAS RN: 13101-54-7
M. Wt: 504.4 g/mol
InChI Key: FVVCFHXLWDDRHG-KKNDGLDKSA-N
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Description

Erlose is a trisaccharide consisting of sucrose found in soybean aphid honeydew . It is used in studies on dietary preference and utilization of triose sugars from aphid honeydew by various insects, such as honey bees and ants . Erlose may be used as a reference compound in assays that analyze the sugars of foods such as royal jelly and honey .


Molecular Structure Analysis

Erlose has a molecular formula of C18H32O16 . Its average mass is 504.437 Da and its monoisotopic mass is 504.169037 Da . The structure of Erlose was solved by direct methods .


Physical And Chemical Properties Analysis

Erlose has a density of 1.8±0.1 g/cm3, a boiling point of 889.2±65.0 °C at 760 mmHg, and a flash point of 491.6±34.3 °C . It has 16 H bond acceptors, 11 H bond donors, and 8 freely rotating bonds . Its polar surface area is 269 Å2 .

Scientific Research Applications

  • Crystal and Molecular Structure Analysis :

    • Erlose's crystal and molecular structure as a trihydrate was characterized, highlighting its conformation and hydrogen bonding system. This study provides foundational knowledge for understanding its physical and chemical properties (Taga, Inagaki, Fujimori, & Nakamura, 1994).
    • Similarly, the structure of Erlose as a monohydrate was analyzed, contributing to our understanding of its conformation and hydrogen bonding within the crystal structure (Taga, Inagaki, Fujimori, & Nakamura, 1993).
  • Presence in Natural Products :

    • Erlose was identified as a component in New Zealand honeydew honey. This discovery suggests that honeydew from certain indigenous insects is of the Erlose type, indicating its natural occurrence and potential applications in food and nutrition (Astwood, Lee, & Manley-Harris, 1998).

Safety And Hazards

Erlose should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15+,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVCFHXLWDDRHG-KKNDGLDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927037
Record name Glucosylsucrose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erlose

CAS RN

13101-54-7
Record name Erlose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13101-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glucosylsucrose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013101547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucosylsucrose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERLOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3UYO172PU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
6,500
Citations
T Taga, E Inagaki, Y Fujimori, S Nakamura - Carbohydrate research, 1993 - Elsevier
… Erlose is a nonreducing trisaccharide receiving current attention, because of its sucrose-like … Erlose was first isolated in small quantities from honey invertase digests of sucrose4, but we …
Number of citations: 16 www.sciencedirect.com
T Taga, E Inagaki, Y Fujimori, S Nakamura - Carbohydrate research, 1994 - Elsevier
… The conformation of the α-(1 → 2) glycosidic linkage is similar to that observed in erlose monohydrate, whereass the conformation of the α-(1 → 4) glycosidic linkage significantly. The …
Number of citations: 11 www.sciencedirect.com
A Vergès, E Cambon, S Barbe, C Moulis… - Protein …, 2017 - Wiley Online Library
… sucrose as acceptor to produce erlose. Both mutants 47A10 and 37G4 efficiently produced erlose, and increasing sucrose concentration favored erlose production over other products, …
Number of citations: 9 onlinelibrary.wiley.com
M Gimeno-Pérez, P Santos-Moriano… - Process …, 2014 - Elsevier
… product was identified to be the non-reducing trisaccharide erlose [Glc-α(1 → 4)-Glc-α(1 → 2)-β-Fru]. The same product (erlose) was obtained with the levansucrase from B. subtilis [30]. …
Number of citations: 20 www.sciencedirect.com
M Canedo, M Jimenez-Estrada, J Cassani… - Biocatalysis and …, 1999 - Taylor & Francis
Levansucrase (EC2.4.1.10) from B. subtilis was used in a synthesis reaction for the production of maltosylfructose using maltose as acceptor and sucrose as the fructosyl donor. The …
Number of citations: 27 www.tandfonline.com
F Belliardo, M Buffa, A Patetta, A Manino - carbohydrate Research, 1979 - Elsevier
… the presence of melezltose and/or erlose m floral and honeydew honeys The methodology … the flower honey was shown to be erlose, and that m the honeydew honey to be melevtose …
Number of citations: 21 www.sciencedirect.com
A Bogo, P Mantle - Anais da Sociedade Entomológica do Brasil, 2000 - SciELO Brasil
… erlose eo tetrassacarídeo glucosil-erlose foram … erlose eo tetrassacarídeo glucosil-erlose foram identificados pela primeira vez por modernas ténicas de análise de ligação. Erlose foi …
Number of citations: 14 www.scielo.br
K Astwood, B Lee, M Manley-Harris - Journal of Agricultural and …, 1998 - ACS Publications
… series is erlose, it is inferred that the honeydew of the indigenous scale insect, Ultracoelostoma assimile, which lives upon the Southern beech, Nothofagus spp., is of the erlose type. …
Number of citations: 58 pubs.acs.org
L Primorac, I Flanjak, Z Topolnjak - Czech journal of food sciences, 2011 - old-aj.cz
… cause of the peaks overlapping) while melezitose peak involves also erlose. Fructose … chestnut honey had the lowest content of melezitose with erlose (mean 0.2%) and no raffinose. …
Number of citations: 50 www.old-aj.cz
S Ouchemoukh, P Schweitzer, MB Bey… - Food chemistry, 2010 - Elsevier
… The sucrose, maltose, isomaltose, turanose and erlose are present nearly in all the samples, … Low amounts of melezitose, raffinose and erlose are present in the range of 0.03–2.14%, …
Number of citations: 249 www.sciencedirect.com

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